SOLVENT YELLOW 12
Description
Contextualization within Azo Dye Chemistry and Application Domains
Solvent Yellow 12, identified by the CAS number 6370-43-0, is a synthetic organic compound classified as a monoazo dye. worlddyevariety.com Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (N=N), which acts as the chromophore responsible for the dye's color. europa.eu this compound belongs to the solvent dye class, a category of colorants that are insoluble in water but soluble in organic solvents. chemicalbook.comchemicalbook.com This solubility profile dictates its primary application domains.
The synthesis of this compound is a standard two-step process in azo dye chemistry: it involves the diazotization of o-methylaniline (also known as o-toluidine), followed by a coupling reaction with p-cresol (B1678582). worlddyevariety.comchemicalbook.com The resulting molecule, with the chemical formula C₁₄H₁₄N₂O, exhibits a brilliant greenish-yellow to reddish-yellow hue. worlddyevariety.comchemicalbook.com Its solubility in non-aqueous media such as ethanol, acetone, benzene, oils, and waxes makes it suitable for coloring a wide range of materials where water-based dyes would be ineffective. worlddyevariety.comchemicalbook.comxcolorpigment.com
Primary research and application domains for this compound include the coloring of petroleum products like mineral oil, grease, and fuel, as well as materials such as paraffin (B1166041) wax, plastics, polymers, rubber, and printing inks. xcolorpigment.comepsilonpigments.comdimacolorgroup.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
|---|---|---|
| C.I. Name | This compound | worlddyevariety.com |
| C.I. Number | 11860 | worlddyevariety.com |
| CAS Number | 6370-43-0 | worlddyevariety.comchemicalbook.com |
| Molecular Formula | C₁₄H₁₄N₂O | worlddyevariety.comchemicalbook.com |
| Molecular Weight | 226.27 g/mol | worlddyevariety.comchemicalbook.com |
| Appearance | Brilliant yellow powder / Red needles | chemicalbook.comepsilonpigments.com |
| Melting Point | 97-98 °C | chemicalbook.comxcolorpigment.com |
| Density | 1.10 g/cm³ | epsilonpigments.comdimacolorgroup.com |
| Molecular Structure | Single Azo Class | worlddyevariety.com |
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
|---|---|---|
| Acetone | 30 | xcolorpigment.com |
| Butyl Acetate (B1210297) | 90 | xcolorpigment.com |
| Methylbenzene | 100 | xcolorpigment.com |
| Dichloromethane | 320 | xcolorpigment.com |
| Ethanol | 8 | xcolorpigment.com |
Historical Perspectives on Research Trajectories
The research trajectory of this compound is embedded within the broader historical development of synthetic organic pigments, which saw rapid expansion from the mid-20th century onward. google.com Initial research into yellow organic pigments, such as the benzidine (B372746) yellow series that emerged in the late 1930s, focused on creating stable and vibrant colorants for inks, textiles, and coatings. google.com
Over time, research shifted towards developing specialized dyes with improved performance characteristics for specific industrial applications. This led to the creation of solvent-soluble dyes designed for coloring non-polar materials like plastics and petroleum products. The development of compounds like this compound represents an evolution from general-purpose pigments to application-specific colorants with enhanced properties such as resistance to fastness and improved solubility in organic media. google.com A key research focus has been the refinement of synthesis techniques to improve yield, purity, and the physical properties of the final product. For instance, historical manufacturing processes have been progressively updated, with modern research exploring continuous flow synthesis and micromixer technology to control particle size and distribution, which were significant limitations in older batch processes. researchgate.netacs.org
Scope and Significance of Contemporary Research Paradigms
Contemporary research on azo dyes like this compound and its close relatives (e.g., Pigment Yellow 12) is characterized by a focus on process optimization, product quality enhancement, and advanced analytical characterization.
A significant paradigm in modern synthesis research is the move from traditional batch processing to continuous flow manufacturing. researchgate.netacs.org Studies utilizing micromixer apparatuses for the synthesis of related azo pigments have demonstrated that this technology allows for faster and more controlled mixing of reactants. researchgate.net This results in a smaller and more uniform particle size distribution, which directly translates to improved pigment properties such as a 73% increase in glossiness and a 66% enhancement in transparency without compromising tinctorial power. researchgate.net These process improvements are critical for high-performance applications in plastics and coatings. google.com
Another major area of contemporary research involves the development of sophisticated analytical methods for the characterization and quantification of solvent dyes. While much of the recent literature focuses on the closely related fuel marker Solvent Yellow 124, the analytical techniques are broadly applicable. Methods such as High-Performance Liquid Chromatography (HPLC), often coupled with UV/Vis spectrophotometric detection or mass spectrometry (MS), are standard for purity assessment and quantification in various matrices. lmaleidykla.lteuropa.eu Fluorescence spectroscopy has also been explored as a rapid and sensitive analytical technique. researchgate.net
Furthermore, there is a growing body of research on the environmental fate of azo dyes. Studies on the degradation of structurally similar dyes, such as Direct Yellow 12, using advanced oxidation processes like ozonation combined with UV irradiation, highlight a modern research trajectory focused on environmental remediation and the development of more sustainable chemical processes. jwent.net
Table 3: Fastness Properties of this compound
| Property | Rating | References |
|---|---|---|
| Heat Resistance | 100-110 °C | epsilonpigments.comdimacolorgroup.com |
| Light Fastness | 4 | epsilonpigments.comdimacolorgroup.com |
| Acid Resistance | 4 | epsilonpigments.comdimacolorgroup.com |
| Alkali Resistance | 4 | epsilonpigments.comdimacolorgroup.com |
| Water Resistance | 5 (Insoluble) | worlddyevariety.comdimacolorgroup.com |
Note: Fastness is typically rated on a scale of 1 to 5 or 1 to 8, where a higher number indicates better performance. xcolorpigment.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-[(2-methylphenyl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-7-8-14(17)13(9-10)16-15-12-6-4-3-5-11(12)2/h3-9,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVYFDMGDEHNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001023510 | |
| Record name | C.I. Solvent Yellow 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6370-43-0 | |
| Record name | 4-Methyl-2-[2-(2-methylphenyl)diazenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6370-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Yellow 12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006370430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Solvent Yellow 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001023510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(o-tolylazo)-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SOLVENT YELLOW 12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GB6UR3XRC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Engineering
Chemical Synthesis Mechanisms
The fundamental chemistry for producing Solvent Yellow 12 involves a two-step process common for most azo dyes: a diazotization reaction followed by an azo coupling reaction. nih.gov
Azo Coupling and Diazotization Reaction Pathways
The synthesis of this compound begins with the diazotization of o-methylaniline (also known as 2-methylaniline), which is converted into a diazonium salt. worlddyevariety.com This reaction is typically carried out at low temperatures, generally between 0 and 5°C, by treating the primary aromatic amine with nitrous acid (HNO₂). scispace.comekb.eg The nitrous acid is usually generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. masterorganicchemistry.com
The resulting diazonium salt is an electrophile that then undergoes an azo coupling reaction with p-cresol (B1678582) (4-methylphenol). worlddyevariety.com This is an electrophilic aromatic substitution, where the diazonium cation attacks the electron-rich phenol (B47542) ring to form the final azo compound, this compound. nih.govwikipedia.org The stability of the diazonium salt is critical, as these intermediates can be explosive when dry and are often unstable at room temperature, necessitating immediate use in the coupling step. nih.govwikipedia.org
Table 1: Reactants for this compound Synthesis
| Reactant | Role | Chemical Structure |
|---|---|---|
| o-Methylaniline | Diazo Component | C₇H₉N |
| p-Cresol | Coupling Component | C₇H₈O |
| Sodium Nitrite | Diazotizing Agent | NaNO₂ |
| Hydrochloric Acid | Acid Medium | HCl |
Mechanistic Investigations of Reaction Intermediates (e.g., Aryldiazonium Salt Formation)
The core intermediate in the synthesis is the aryldiazonium salt. masterorganicchemistry.com Its formation begins with the generation of a nitrosating agent, such as the nitrosonium ion (NO⁺), from nitrous acid in the presence of a strong acid. masterorganicchemistry.com The primary amine then acts as a nucleophile, attacking the nitrosating agent. This is followed by a series of proton transfers and the elimination of water to yield the aryldiazonium ion. masterorganicchemistry.com
The mechanism of derivatization using aryldiazonium salts can proceed through different pathways, primarily via a cationic or a radical intermediate. electrochemsci.org In the absence of a reducing agent, the decomposition of the aryldiazonium salt typically involves the loss of dinitrogen gas to form an aryl cation. electrochemsci.org However, in the presence of reducing agents or under certain photochemical conditions, the mechanism can proceed through an aryl radical. electrochemsci.orgresearchgate.net Understanding and controlling which pathway dominates is crucial for optimizing the reaction and minimizing side products.
Catalytic Approaches in Dye Synthesis (e.g., Nano-γ-Al2O3/Ti(IV) catalysis)
To enhance the synthesis of azo dyes, various catalytic systems have been explored. One promising approach involves using a heterogeneous solid acid catalyst, such as nano-γ-Al2O3/Ti(IV). researchgate.net This catalyst is prepared by reacting γ-alumina with titanium tetrachloride. x-mol.net It has been shown to be highly efficient for the synthesis of azo dyes based on 2-naphthol (B1666908) under solvent-free conditions at room temperature. researchgate.netx-mol.net The nano-γ-Al2O3/Ti(IV) acts as a powerful Lewis acid, promoting the coupling reaction between the aryl diazonium salt and the coupling component. researchgate.net This method offers advantages like short reaction times, high yields, and an easy work-up, as the catalyst can be removed by simple filtration. researchgate.netx-mol.net Other solid acid catalysts like nano BF₃·SiO₂ have also been used effectively for diazotization reactions under solvent-free conditions. researchgate.net
Table 2: Catalytic Approaches in Azo Dye Synthesis
| Catalyst | Type | Key Advantages | Reference |
|---|---|---|---|
| Nano-γ-Al2O3/Ti(IV) | Heterogeneous Solid Acid | High efficiency, solvent-free conditions, easy separation | researchgate.netx-mol.net |
| Nano BF₃·SiO₂ | Heterogeneous Solid Acid | Rapid, solvent-free, stable diazonium salts | researchgate.net |
Advanced Synthetic Techniques
Traditional batch processing for azo dyes can suffer from issues like low yields, batch-to-batch variations, and safety concerns related to unstable intermediates and exothermic reactions. researchgate.net Advanced techniques like continuous flow synthesis and microreactor technology are being implemented to overcome these challenges. researchgate.netnih.gov
Continuous Flow Synthesis Systems
Continuous flow synthesis provides significant advantages for producing azo dyes. nih.gov In these systems, reactants are pumped continuously through a reactor, which allows for precise control over reaction parameters like temperature, residence time, and mixing. nih.govscientific.net This enhanced control is particularly beneficial for managing the highly exothermic diazotization and coupling steps and safely handling the unstable diazonium intermediates. researchgate.netacs.org By minimizing the reaction volume at any given moment, the inherent safety of the process is greatly improved. researchgate.net Studies have demonstrated that integrating continuous flow can lead to high yields (over 90%) and a more efficient, safer synthesis process for various azo dyes. researchgate.nettandfonline.com
Microreactor Applications for Process Intensification
Microreactors are a key technology for the process intensification of azo dye synthesis. researchgate.net Their high surface-area-to-volume ratio facilitates superior heat and mass transfer, leading to rapid and highly controlled reactions. beilstein-journals.orgresearchgate.net This often results in higher yields and product purity compared to conventional batch methods. researchgate.net
For instance, the synthesis of Pigment Yellow 12, a compound structurally related to this compound, has been successfully demonstrated in microreactors. beilstein-journals.orgresearchgate.netgoogle.com Using a micromixer-based process for Pigment Yellow 12 resulted in a smaller particle size distribution, which in turn improved the pigment's glossiness and transparency significantly. researchgate.netresearchgate.netacs.org The fast and efficient mixing in microreactors is considered a crucial factor for improving the quality of azo pigments. beilstein-journals.orgresearchgate.net Research has shown that conversions of up to 98% can be achieved in minutes using microreactors for azo dye synthesis. beilstein-journals.org
Table 3: Comparison of Synthesis Techniques
| Parameter | Batch Synthesis | Continuous Flow/Microreactor Synthesis |
|---|---|---|
| Process Control | Limited | Precise control over temperature, time, mixing |
| Safety | Higher risk with unstable intermediates | Enhanced safety due to small reaction volumes |
| Heat & Mass Transfer | Often inefficient | Highly efficient |
| Product Quality | Potential for batch-to-batch variation | Consistent, often higher purity and improved properties |
| Yield & Reaction Time | Variable, can be lower | High yields (often >90%) in shorter times |
Solvent-Free Synthetic Strategies
The chemical industry is increasingly shifting towards sustainable and environmentally friendly "green chemistry" processes. A key area of this development is the implementation of solvent-free synthetic strategies, which aim to reduce pollution, cost, and energy consumption associated with traditional solvent-based reactions. sci-hub.st These methods include solid-state reactions and mechanochemistry.
Solid-state reactions are carried out by mixing and heating solid reactants, often in the absence of any solvent. rsc.org This technique can lead to high-purity products and is being explored for various inorganic pigments. rsc.orgcardiff.ac.uk Mechanochemistry, another solvent-free approach, uses mechanical force (e.g., grinding in a ball mill) to induce chemical reactions. atamanchemicals.com This can simplify experimental procedures and work-ups. sci-hub.st
The conventional synthesis of diarylide pigments like Pigment Yellow 12 involves a two-step process in an aqueous medium: the diazotization of an aromatic amine (3,3'-dichlorobenzidine) followed by a coupling reaction with a coupling agent (an acetoacetanilide (B1666496) derivative). atamanchemicals.comgoogle.comresearchgate.net While specific, documented applications of solvent-free methods for the industrial synthesis of Pigment Yellow 12 are not widespread, the principles of solid-state and mechanochemical synthesis represent a promising future direction for producing such organic pigments more sustainably. atamanchemicals.com
Optimization of Reaction Parameters and Their Impact on Product Attributes
The final physical and coloristic properties of a pigment are not determined by its chemical structure alone. The engineering of the synthesis process and the control of reaction parameters play a crucial role in defining the quality and performance of the final product. For Pigment Yellow 12, optimizing parameters directly influences its particle characteristics and, consequently, its application properties.
The particle size and size distribution of a pigment are critical parameters that affect its shade, tinctorial strength, and flow behavior. researchgate.net In the synthesis of Pigment Yellow 12, the method of mixing reactants has a profound impact on the resulting particle size.
Modern process engineering employs continuous-flow systems with micromixers to achieve rapid and highly controlled reactant mixing. researchgate.netgoogle.com This is a significant improvement over traditional batch processes where slower, less uniform mixing can lead to larger particles and a broader size distribution. Research has shown that using a micromixer-based process for the synthesis of Pigment Yellow 12 results in a significantly smaller particle size distribution. researchgate.net This precise control over precipitation conditions prevents the growth of large crystals and agglomerates. Chinese patent CN105670339A also describes a method using a microreactor to achieve a product with uniform and soft particles. researchgate.net
The benefits of this optimized process are quantifiable, leading to enhanced pigmentary properties.
Table 1: Comparison of Pigment Yellow 12 Properties: Batch vs. Micromixer Process Data derived from research on micromixer-based synthesis. researchgate.net
| Property | Standard Batch Process | Micromixer-Based Process | Improvement |
| Particle Size | Larger, broader distribution | Smaller, narrower distribution | Enhanced uniformity |
| Glossiness | Standard | Increased by 73% | Superior finish |
| Transparency | Standard | Increased by 66% | Improved clarity |
| Tinctorial Power | Standard | Unchanged | Maintained strength |
The coloristic and performance properties of Pigment Yellow 12 are directly linked to its crystal structure and morphology, which are established during the synthesis and finishing processes. Controlling crystal growth is essential for developing high-performance pigments.
The smaller and more uniform particle size achieved through advanced methods like micromixer synthesis directly improves pigmentation properties. For Pigment Yellow 12, this translates to a significant increase in both glossiness and transparency without compromising tinting strength. researchgate.net The improved dispersion of smaller primary particles minimizes light scattering, leading to a cleaner shade and higher transparency, which is highly desirable for printing inks and coatings.
Crystal growth can also be manipulated by altering the chemical composition. Creating a "solid solution" by coupling the tetrazotized 3,3′-dichlorobenzidine with a mixture of different acetoacetanilide derivatives can modify the crystal lattice. This technique is used to produce diarylide yellow pigments with a redder shade and improved durability compared to standard pigments, effectively engineering the crystal morphology for specific applications. google.com Furthermore, inhibiting uncontrolled crystal growth or recrystallization during application is crucial, as smaller crystals impart better pigment properties.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of Solvent Yellow 12, providing the necessary separation from interfering matrix components before detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet/visible (UV/Vis) spectrophotometric detector is the most established and widely used method for the routine analysis of this compound. sigmaaldrich.comsigmaaldrich.com This technique is recognized as a reference method for the determination of the compound, often referred to as SY124 or Euromarker, in diesel and gas oil. researchgate.netchromatographyonline.com The method's robustness allows for high throughput, with as many as 180 samples being processed per day with minimal sample preparation. researchgate.net Typically, analysis involves the direct injection of the fuel sample, sometimes after simple filtration, onto the HPLC column. astm.orglmaleidykla.lt
Separation is commonly achieved using normal-phase columns, such as silica (B1680970) gel, with a mobile phase consisting of a mixture of non-polar and polar organic solvents. researchgate.netastm.org A gradient elution using hexane, toluene, and ethyl acetate (B1210297) has been optimized to achieve good separation of this compound from other fuel dyes like Solvent Red 19 and Solvent Blue 35 within 15 minutes. lmaleidykla.lt The detection wavelength is selected based on the absorbance maximum of this compound, which is typically around 390 nm, though monitoring at 410 nm and 450 nm is also common in validated methods. lmaleidykla.lteuropa.eu The use of an internal standard, such as Pigment Yellow 3, can improve the quantitative accuracy of the analysis. researchgate.netastm.org Validated HPLC-UV/Vis methods have demonstrated high precision and low detection limits, making them suitable for regulatory enforcement. researchgate.net For instance, the European Union's reference method for SY124 in gas oil reports a limit of detection (LOD) of 0.020 mg/L and a limit of quantification (LOQ) of 0.065 mg/L. researchgate.net
| Parameter | Description | Source |
|---|---|---|
| Column | Agilent Zorbax Rx-SIL (250 × 4.60 mm, 5 µm particle size) | lmaleidykla.lt |
| Mobile Phase | Gradient elution with hexane, toluene, and ethyl acetate | lmaleidykla.lt |
| Detection Wavelength (λmax) | 390 nm, 410 nm, 450 nm | lmaleidykla.lteuropa.eu |
| Limit of Detection (LOD) | 0.020 mg/L | researchgate.net |
| Limit of Quantification (LOQ) | 0.065 mg/L | researchgate.net |
| Internal Standard | Pigment Yellow 3 | astm.org |
| Sample Preparation | Direct injection after filtration through a 0.45 µm filter | lmaleidykla.lt |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the by-products formed during the degradation of azo dyes. jwent.netjwent.net While HPLC is the standard for quantifying the parent compound, GC-MS is invaluable for elucidating degradation pathways. chromatographyonline.com Azo dyes can be broken down into constituent aromatic amines through reductive cleavage, and these amines are amenable to GC-MS analysis. gcms.cz
In studies on the degradation of similar dyes, such as Direct Yellow 12, using advanced oxidation processes (AOPs) like ozonation, GC-MS analysis of the treated solution confirmed the breakdown of the parent molecule. jwent.netjwent.net These analyses showed that AOPs significantly reduced the organic compounds in the wastewater extracts, and no toxic aromatic amines were reported in the final samples. jwent.netjwent.net For the analysis of degradation products, a sample preparation step, such as solvent extraction, is typically required to isolate the compounds of interest from the aqueous matrix. jwent.netjwent.net The GC is equipped with a capillary column (e.g., HP-5MS) to separate the volatile degradation products, which are then identified by the mass spectrometer based on their mass spectra. jwent.netjwent.net This methodology is critical for assessing the environmental impact of dye degradation processes. nih.gov
Spectroscopic and Spectrometric Characterization
Spectroscopic methods provide detailed information about the molecular structure and properties of this compound and are often used in conjunction with chromatographic techniques for comprehensive characterization.
Fluorescence spectroscopy offers a highly sensitive and non-destructive alternative for the analysis of this compound. researchgate.net This technique is particularly useful for analyzing complex samples where the native fluorescence of the matrix, such as diesel fuel, can cause significant interference. researchgate.net To overcome this challenge, fluorescence spectroscopy is often paired with chemometric modeling tools, such as partial least squares (PLS) regression. researchgate.net
This approach utilizes excitation-emission matrix (EEM) fluorescence, which collects a complete fluorescence fingerprint of the sample. researchgate.net By applying PLS models to these complex datasets, it is possible to simultaneously quantify this compound and other dyes, such as Solvent Red 19, even in the presence of overlapping spectral signals from the diesel matrix. researchgate.net This combined methodology has achieved satisfactory limits of detection (0.042 mg/L for this compound) and low relative standard deviations (2.33%), demonstrating its potential as a rapid and cost-effective analytical procedure. researchgate.net
For unambiguous identification and structural elucidation, especially of degradation products or in complex mixtures, the coupling of HPLC with tandem mass spectrometry (MS/MS) is the definitive analytical tool. researchgate.net High-Performance Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS), often used with a UV-Vis detector in series, provides multiple layers of information from a single analysis. researchgate.netnih.gov
This technique separates compounds using HPLC, detects them based on their UV-Vis absorbance, and then ionizes them using an electrospray ionization (ESI) source for mass analysis. jwent.net The ESI source is effective for polar, non-volatile compounds like dyes and their metabolites. jwent.netepa.gov Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, which is then fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern provides detailed structural information, enabling the confirmation of known compounds and the identification of unknown degradation products. jwent.netresearchgate.net Studies on the degradation of Direct Yellow 12 have used HPLC-MS/MS to track the disappearance of the parent dye and the appearance of intermediate by-products over time, thereby mapping the entire degradation mechanism. jwent.netjwent.net
Development and Validation of Analytical Protocols for Complex Matrices
The development of reliable analytical methods for this compound in complex matrices like fuel requires rigorous validation to ensure accuracy and precision. europa.eu Validation protocols are designed to assess various performance parameters, including linearity, sensitivity, repeatability, reproducibility, and bias. researchgate.net An essential part of validation for methods analyzing samples in complex matrices is the assessment of matrix effects, where components of the sample other than the analyte can suppress or enhance the analytical signal. acs.orgeurl-pesticides.eu
An extensive inter-laboratory study involving 26 laboratories was conducted to validate the European Union's reference HPLC method for Solvent Yellow 124 in gas oil. researchgate.neteuropa.eu The study used 12 different sample batches with varying concentrations of the marker (from 0.12 to 9 mg/L) in different commercial gas oils to test the method's robustness. researchgate.neteuropa.eu The results were evaluated according to ISO 5725 to calculate repeatability and reproducibility standard deviations. europa.eu For example, at a concentration of 6 mg/L, the relative repeatability and reproducibility standard deviations were found to be 0.68% and 3.8%, respectively. researchgate.net At a lower concentration of 0.12 mg/L, these values were 5.4% and 13.5%. researchgate.net Such validation studies confirm that the method is without significant bias and is suitable for its intended purpose as a reference method. researchgate.net To compensate for matrix effects, matrix-matched calibration standards are often employed. acs.org
| Concentration Level | Parameter | Value | Source |
|---|---|---|---|
| 6 mg/L | Relative Repeatability Standard Deviation (RSDr) | 0.68% | researchgate.net |
| Relative Reproducibility Standard Deviation (RSDR) | 3.8% | researchgate.net | |
| 0.12 mg/L | Relative Repeatability Standard Deviation (RSDr) | 5.4% | researchgate.net |
| Relative Reproducibility Standard Deviation (RSDR) | 13.5% | researchgate.net | |
| Overall Method | Limit of Detection (LOD) | 0.020 mg/L | researchgate.net |
| Limit of Quantification (LOQ) | 0.065 mg/L | researchgate.net |
Environmental Fate and Transport Processes
Environmental Distribution and Partitioning Dynamics
The distribution of Solvent Yellow 12 in the environment is dictated by how it partitions between different environmental compartments such as water, soil, air, and biota. As a member of the solvent dye class, it is characterized as a non-ionic, neutral, and hydrophobic molecule. scbt.com These properties mean it does not readily dissolve in water but has a higher affinity for organic materials. scbt.comchembk.com
When released into an aquatic environment, a significant portion of this compound is expected to partition from the water column to organic matter present in suspended solids and bottom sediments. canada.ca Its very low water solubility limits its concentration in the aqueous phase. chembk.comworlddyevariety.com Due to its use in products like inks, plastics, and oils, its release into the environment is typically associated with industrial waste streams or the lifecycle of these consumer products. epsilonpigments.commade-in-china.com The physical and chemical properties suggest that soil and sediments are the primary environmental sinks for this compound. canada.ca
| Property | Value / Description | Source |
| C.I. Name | This compound | worlddyevariety.com |
| CAS Number | 6370-43-0 | worlddyevariety.com |
| Molecular Formula | C14H14N2O | worlddyevariety.com |
| Chemical Class | Monoazo Dye | worlddyevariety.com |
| Water Solubility | Insoluble; < 1.0% | chembk.coml-color.com |
| Octanol-Water Partition Coefficient (Log Kow) | Data not available. Predicted to be high based on its hydrophobic nature and membership in the non-ionic solvent dye class. | scbt.commst.dk |
| Melting Point | 97 °C | worlddyevariety.commade-in-china.com |
Table 1: Environmental Partitioning Properties of this compound. This table presents key physical and chemical properties that influence the environmental distribution of this compound. Data for Log Kow is inferred from its chemical class due to the absence of specific experimental values.
Sorption and Bioconcentration Phenomena
Sorption
Sorption refers to the binding of a chemical to particles, such as those in soil and sediment. This process is critical in determining a chemical's mobility in the environment. For hydrophobic organic compounds like this compound, sorption is primarily to the organic carbon fraction of soil and sediment. The strength of this interaction is quantified by the organic carbon-water (B12546825) partition coefficient (Koc).
Due to its hydrophobic nature and very low water solubility, this compound is expected to adsorb strongly to soil and sediment. canada.ca A high Koc value is anticipated, which would indicate low mobility in soil and a low potential to leach into groundwater. Once bound to these particles, the compound is less bioavailable to aquatic organisms and its degradation may be slowed. While a specific Koc value for this compound is not documented, the general behavior of non-ionic, hydrophobic dyes supports the prediction of strong sorption. scbt.com
Bioconcentration
Bioconcentration is the accumulation of a chemical in an organism from the surrounding water to a concentration higher than that in the water. It is quantified by the Bioconcentration Factor (BCF), the ratio of the chemical's concentration in the organism to its concentration in the water at equilibrium.
For the class of non-ionic dyes, predicted partition coefficients (Kow) are often very high, which would theoretically suggest a high potential for bioaccumulation. scbt.commst.dk For example, the estimated Kow for Solvent Yellow 1 is 420 and for Solvent Yellow 2 is 11,220. mst.dk However, experimental studies on large dye molecules often show that the actual measured BCF values are significantly lower than what the Kow would predict. scbt.com This discrepancy is often attributed to the large molecular size of these dyes, which can hinder their passage across the biological membranes of aquatic organisms. Therefore, despite being hydrophobic, the risk of significant bioaccumulation of this compound may be limited. scbt.comcanada.ca No experimental BCF data specific to this compound were found.
| Parameter | Value / Description | Source |
| Soil Organic Carbon-Water Partition Coefficient (Koc) | Data not available. Predicted to be high, resulting in low mobility. | canada.ca |
| Bioconcentration Factor (BCF) | Data not available. The potential for bioconcentration is considered low due to its large molecular size, a characteristic of this class of dyes. | scbt.comcanada.ca |
Table 3: Sorption and Bioconcentration Factors for this compound. This table outlines the key factors determining the sorption and bioconcentration potential of this compound. Values are predicted based on the known behavior of analogous non-ionic dyes.
Degradation and Biotransformation Pathways
Microbial Degradation Mechanisms
Microorganisms play a crucial role in the breakdown of complex organic molecules, including azo dyes. The biodegradation of Solvent Yellow 12 is primarily initiated by the reductive cleavage of its azo bonds, a process that can be carried out by various bacteria under specific environmental conditions.
The initial and rate-limiting step in the microbial degradation of azo dyes is the breaking of the nitrogen-nitrogen double bond (-N=N-). nih.gov This process, known as azo-reduction, is catalyzed by enzymes called azoreductases and leads to the formation of aromatic amines, which are often colorless. nih.govnih.gov This reduction can occur under anaerobic conditions, with some bacteria also capable of degradation aerobically or in a combined anaerobic-aerobic sequence. nih.govmdpi.comasm.org
Research has demonstrated the efficacy of both isolated bacterial strains and bacterial consortia in degrading this compound (also referred to as Direct Yellow 12). A developed bacterial consortium has been shown to achieve complete degradation of this dye. researchgate.net The optimal conditions for the degradation of Direct Yellow 12 by this consortium were found to be a pH of 6 and a temperature of 45°C. researchgate.net Similarly, studies have identified novel bacterial strains, isolated from textile wastewater, that can effectively decolorize and degrade Direct Yellow 12. researchgate.net The use of microbial consortia is often considered more efficient than pure cultures for complete degradation, as different species within the consortium can carry out different steps of the degradation pathway, including the breakdown of various intermediates. mdpi.comnih.govprimescholars.com
Table 1: Microbial Degradation of this compound
| Microorganism Type | Optimal pH | Optimal Temperature | Degradation Efficiency | Source |
|---|---|---|---|---|
| Bacterial Consortium | 6 | 45°C | Complete Degradation | researchgate.net |
| Isolated Bacterial Strains | 7 | 37°C | >72.20% Decolorization | researchgate.net |
Following the initial reductive cleavage of the azo bond, the resulting aromatic amines can be further degraded by oxidative enzymes. While azoreductases are key for the initial decolorization, enzymes such as laccases, peroxidases, and tyrosinases are crucial for the subsequent aerobic degradation of these toxic amine intermediates. researchgate.netmdpi.com
These oxidative enzymes, particularly those produced by white-rot fungi, have a broad substrate specificity and can mineralize a wide range of pollutants. nih.gov
Laccases are multi-copper oxidases that can oxidize phenolic compounds and aromatic amines. mdpi.comnih.gov Bacterial laccases, for instance from Bacillus species, have demonstrated the ability to decolorize azo dyes. mdpi.comresearchgate.net
Peroxidases , such as lignin (B12514952) peroxidase and manganese peroxidase, are heme-containing enzymes that utilize hydrogen peroxide to oxidize a variety of recalcitrant compounds, including the intermediate products of azo dye degradation. ncsu.eduncsu.edu
Tyrosinases are copper-containing enzymes that catalyze the oxidation of phenols, contributing to the breakdown of aromatic structures. nih.govnih.gov
The combined action of reductive and oxidative enzymes in microbial consortia allows for the complete mineralization of azo dyes into less toxic products like carbon dioxide and water. mdpi.com
The analysis of intermediate compounds formed during the degradation process is essential for elucidating the metabolic pathway. For this compound, studies utilizing Gas Chromatography-Mass Spectrometry (GC-MS) have identified key intermediates resulting from the azo-reduction by a bacterial consortium. The primary products formed during the reductive cleavage of Direct Yellow 12 were identified as benzenamine and 2-Amino-1-hydroxybenzene. researchgate.net The detection of these aromatic amines confirms that the initial step of biodegradation is the breaking of the azo linkage.
Table 2: Identified Biodegradation Intermediates of this compound
| Intermediate Compound | Analytical Method | Microbial Source | Source |
|---|---|---|---|
| Benzenamine | GC-MS | Bacterial Consortium | researchgate.net |
| 2-Amino-1-hydroxybenzene | GC-MS | Bacterial Consortium | researchgate.net |
Photodegradation Mechanisms
In addition to microbial action, photochemical processes, particularly advanced oxidation processes (AOPs), are effective in degrading this compound. These methods typically involve the generation of highly reactive hydroxyl radicals that can non-selectively oxidize organic pollutants.
Photocatalysis using semiconductor materials like titanium dioxide (TiO₂) is a widely studied method for dye degradation. nih.govmdpi.com When TiO₂ is irradiated with UV light, it generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species, primarily hydroxyl radicals. scirp.orguobaghdad.edu.iq These radicals then attack the dye molecule, leading to its degradation.
The photocatalytic degradation of Direct Yellow 12 using TiO₂ has been shown to be dependent on several experimental parameters, including the initial dye concentration, the dose of the catalyst, and the pH of the solution. researchgate.net Acidic conditions are often found to be more effective for the degradation of anionic dyes due to the favorable electrostatic attraction between the positively charged TiO₂ surface (at low pH) and the negatively charged dye molecule. nih.gov
The efficiency of the photocatalytic degradation of dyes can be significantly improved by the addition of a co-adsorbent. researchgate.netresearchgate.net Co-adsorbents work by increasing the adsorption of the dye molecules onto the surface of the photocatalyst, thereby enhancing the proximity between the pollutant and the generated reactive oxygen species. mdpi.com
In the case of Direct Yellow 12, the use of activated carbon derived from textile waste cloth as a co-adsorbent with TiO₂ dramatically increased the removal efficiency. researchgate.net The study reported that while TiO₂/UV treatment alone resulted in 30% dye removal, the combination of the activated carbon co-adsorbent and TiO₂/UV (TC + TiO₂/UV) achieved a 70% removal rate. researchgate.net The activated carbon acts as an efficient trap for the dye molecules, which are then immediately degraded by the photocatalytic action of the nearby TiO₂. researchgate.net This synergistic effect highlights the importance of surface interactions in optimizing photocatalytic degradation processes. nih.govbohrium.com
Table 3: Effect of Co-adsorbent on Photocatalytic Degradation of Direct Yellow 12
| Photocatalytic System | Dye Removal Percentage (%) | Source |
|---|---|---|
| TiO₂ / UV | 30% | researchgate.net |
| Co-adsorbent (TC) + TiO₂ / UV | 70% | researchgate.net |
Adsorption-Based Remediation Mechanisms
Adsorption has been widely investigated as a cost-effective, simple, and highly efficient method for the removal of dyes like this compound from aqueous solutions. nih.govmdpi.com This surface phenomenon involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The process is influenced by the specific characteristics of the adsorbent, such as its surface chemistry and pore structure, and the interactions between the adsorbent and the dye molecules. nih.gov Various low-cost and environmentally friendly adsorbents, often derived from agricultural by-products, have proven effective for the removal of this compound. These include materials such as activated carbon prepared from Ficus racemosa leaves, Prosopis juliflora bark, and Jackfruit leaves. researchgate.netijrar.orgtsijournals.com The mechanism of adsorption can involve physical forces (physisorption) or chemical bond formation (chemisorption), with the latter often suggested for this compound based on desorption studies. researchgate.netsciencepublishinggroup.com
Adsorption Isotherm and Kinetic Modeling
To understand the efficiency and mechanism of the adsorption process for this compound, researchers employ isotherm and kinetic models to analyze experimental data.
Adsorption Isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid material at a constant temperature. The Langmuir and Freundlich models are commonly used to analyze this relationship.
Langmuir Isotherm : This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. Studies have shown that the adsorption of this compound on various adsorbents, including activated carbons and mesoporous carbons, can be effectively fitted by the Langmuir model. researchgate.nettsijournals.comnih.gov This suggests a uniform adsorption process on the surface of these materials.
Freundlich Isotherm : This empirical model is applied to describe adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. researchgate.net The adsorption of this compound has also been shown to fit the Freundlich model well, indicating the complexity of the adsorbent surfaces. researchgate.nettsijournals.com
The suitability of both models for this compound suggests that the adsorption process may involve both monolayer coverage on some parts of the adsorbent and heterogeneous surface interactions on others. researchgate.netsciencepublishinggroup.com
Adsorption Kinetics studies are crucial for understanding the rate of dye uptake, which in turn governs the residence time required for the adsorption process to reach equilibrium.
Pseudo-First-Order Model : This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. The adsorption of this compound onto Jackfruit tree leaf powder carbon was found to follow pseudo-first-order kinetics. tsijournals.com
Pseudo-Second-Order Model : This model is based on the assumption that the rate-limiting step is chemisorption involving valency forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net Several studies have demonstrated that the pseudo-second-order model provides an excellent fit for the experimental data of this compound adsorption, indicating that chemisorption may be the dominant mechanism. researchgate.netnih.govresearchgate.net
The following table summarizes findings from various studies on the adsorption modeling of this compound.
| Adsorbent | Best Fit Isotherm Model(s) | Best Fit Kinetic Model | Maximum Adsorption Capacity (q_max) | Reference |
| Ficus Racemosa L. Activated Carbon | Langmuir, Freundlich | Second-Order | 6.7 mg/g | researchgate.net |
| Jackfruit Leaf Carbon | Langmuir, Freundlich | Pseudo-First-Order | Not Specified | tsijournals.com |
| Biomass-Derived Porous Graphitic Activated Carbon | Langmuir | Pseudo-Second-Order | 42.01 mg/g | researchgate.net |
| Mesoporous Carbons | Langmuir | Pseudo-Second-Order | 0.968 mmol/g | nih.gov |
Influence of Environmental Parameters on Adsorption Efficiency
The effectiveness of removing this compound via adsorption is significantly dependent on various environmental and operational parameters. nih.govijrar.org Optimizing these factors is key to achieving maximum removal efficiency.
Effect of pH : The pH of the aqueous solution is a critical parameter that affects both the surface charge of the adsorbent and the ionization of the dye molecule. researchgate.net For this compound, an anionic dye, acidic conditions are highly favorable for adsorption. researchgate.net Studies using adsorbents like Prosopis juliflora bark and Atti leaf powder carbon have shown that maximum dye removal occurs at a low pH, specifically around pH 3. ijrar.orgresearchgate.net This is because at lower pH values, the adsorbent surface becomes more positively charged, which enhances the electrostatic attraction with the anionic dye molecules. researchgate.net
Effect of Contact Time : The contact time between the adsorbent and the dye solution determines the point at which adsorption equilibrium is reached. Initially, the rate of adsorption is rapid due to the abundance of available active sites on the adsorbent surface. tsijournals.com As these sites become occupied, the rate of uptake slows down until it reaches a plateau, indicating equilibrium. For this compound, equilibrium is typically attained within 1 to 4 hours, with specific times ranging from 60 minutes to 210 minutes depending on the adsorbent and other conditions. researchgate.nettsijournals.comresearchgate.net
Effect of Initial Concentration : The initial concentration of this compound in the wastewater provides the driving force to overcome mass transfer resistance between the aqueous and solid phases. nih.gov Generally, an increase in the initial dye concentration leads to an increase in the amount of dye adsorbed per unit mass of the adsorbent (q_e). ijrar.orgtsijournals.com This is attributed to the higher probability of collision between dye molecules and the adsorbent surface at higher concentrations. ijrar.org However, the percentage of dye removal may decrease with increasing initial concentration as the available adsorption sites become saturated. nih.gov
Effect of Adsorbent Dosage : The amount of adsorbent used is another important factor. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal because it provides a greater surface area and more available adsorption sites. tsijournals.comresearchgate.net However, the amount of dye adsorbed per unit mass of the adsorbent tends to decrease with an increasing dose. tsijournals.com Studies have shown that the removal efficiency for this compound increases with the adsorbent dose up to an optimal point, after which the increase becomes less significant. researchgate.netresearchgate.net
The table below details the optimal conditions found in different research studies for the removal of this compound.
| Parameter | Adsorbent | Optimal Condition | Finding | Reference |
| pH | Prosopis Juliflora Bark | 3 | Maximum adsorption occurs at this acidic pH. | ijrar.orgresearchgate.net |
| pH | Ficus Racemosa L. Activated Carbon | Acidic pH | Acidic conditions were found to be favorable for adsorption. | researchgate.net |
| Contact Time | Biomass-Derived Porous Graphitic Activated Carbon | 120 min | Equilibrium was attained at this time. | researchgate.net |
| Contact Time | Ficus Racemosa L. Activated Carbon | 120-210 min | Equilibrium was attained in this range. | researchgate.net |
| Initial Concentration | Prosopis Juliflora Bark | 100 ppm | Highest percentage removal (86%) was observed at this concentration. | ijrar.org |
| Adsorbent Dosage | Prosopis Juliflora Bark | 400 mg/50ml | The optimum dose for the highest removal efficiency. | researchgate.net |
Toxicological Research: Mechanistic Insights and in Vivo Studies
Carcinogenesis Research
The carcinogenic properties of many azo dyes, including Solvent Yellow 12, are primarily attributed to their metabolic breakdown into carcinogenic aromatic amines.
Mechanisms of Azo-Reduction to Carcinogenic Aromatic Amines
The central mechanism for the carcinogenic activation of this compound and other azo dyes is the reductive cleavage of the azo bond (-N=N-). nih.govresearchgate.net This process, known as azo-reduction, breaks the dye molecule into its constituent aromatic amines. nih.gov In the case of this compound, this metabolic process is known to yield o-toluidine. europa.eu
This bioactivation is not a simple, single-step process. In mammals, azo compounds are metabolized by enzymes in the liver, both in the cytosol and microsomes, as well as by the intestinal microflora. europa.euindustrialchemicals.gov.au In fact, the intestinal microflora is considered to play a more significant role in this reductive cleavage. europa.eu The enzymes responsible for this transformation are azoreductases, which catalyze the NAD(P)H-dependent reduction. nih.govsphinxsai.com Several anaerobic intestinal bacteria, particularly from the genera Clostridium and Eubacterium, possess these non-specific enzymes. mst.dk Human skin bacteria have also been shown to be capable of splitting azo dyes to their corresponding amines in vitro. europa.eu
Once formed, these aromatic amines, such as o-toluidine, can undergo further metabolic activation, primarily in the liver, through N-hydroxylation by cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4). europa.eu The resulting N-hydroxylarylamines can then be glucuronidated in the liver or acetylated in the bladder. europa.eu In the acidic environment of the bladder, these precursors can form highly reactive nitrenium ions, which are known to react with DNA, particularly the guanine (B1146940) base, leading to the initiation of the carcinogenic process. europa.eu
Species-Specific Carcinogenic Responses and Target Organ Effects (e.g., Hepatocellular Neoplasms)
Animal studies have demonstrated species-specific carcinogenic responses to azo dyes. For instance, C.I. Solvent Yellow 14, a related monoazo dye, was found to be carcinogenic in rats, causing an increase in neoplastic nodules in the liver, but not in mice. oup.comnih.gov Specifically, in a National Toxicology Program (NTP) bioassay, F344 rats fed diets containing C.I. Solvent Yellow 14 showed a dose-related significant increase in hepatocellular adenomas. oup.com In contrast, B6C3F1 mice in the same study did not show evidence of carcinogenicity. oup.com
This species specificity is also reflected in genotoxicity assays. C.I. Solvent Yellow 14 induced micronuclei in the bone marrow of rats but not in mice, mirroring the carcinogenic outcome. researchgate.net
The liver is a primary target organ for the carcinogenic effects of some azo dyes. oup.comnih.gov The induction of hepatocellular neoplasms, such as neoplastic nodules (adenomas), is a key finding in carcinogenicity studies with certain azo dyes in rats. oup.comoup.com It is important to note that while these nodules are considered true neoplasms, their progression to carcinomas can be a subject of debate. oup.com
Epidemiological Evidence Linking Azo Dyes to Carcinogenic Outcomes
Epidemiological studies have provided evidence linking occupational exposure to certain aromatic amines, the breakdown products of azo dyes, to an increased risk of cancer, particularly bladder cancer. europa.euresearchgate.net Historically, workers in the azo-dye industry exposed to benzidine (B372746) and 2-naphthylamine (B18577) showed an increased incidence of urinary bladder cancers. europa.eu
While direct epidemiological evidence specifically for this compound is limited, the broader class of azo dyes has been a focus of concern. europa.eu Studies on workers exposed to benzidine-based azo dyes have demonstrated that azoreduction occurs in humans, leading to the release of carcinogenic amines. researchgate.netnih.gov This has resulted in an elevated risk of bladder cancer in these occupational cohorts. researchgate.netnih.gov The latency period between exposure and the development of aromatic amine-related bladder cancer can vary significantly, ranging from 12 to over 40 years. stopcarcinogensatwork.eu
Occupational exposure in industries such as textile and dyestuff manufacturing, where workers may come into contact with these dyes, is a primary concern. fortunejournals.com Exposure can occur through inhalation of dust particles or dermal contact. nih.gov Studies have also pointed to an elevated bladder cancer risk in professions like painters and hairdressers, where exposure to colorants is common. tandfonline.com The slow acetylator phenotype (related to the NAT2 enzyme) has been investigated as a potential susceptibility factor for bladder cancer in individuals occupationally exposed to arylamines, although findings have not always been conclusive. nih.govresearchgate.net
Genotoxicity Research
The genotoxicity of this compound and related azo dyes is intrinsically linked to their metabolic activation and the subsequent interaction of their metabolites with genetic material.
Mechanisms of Chromosomal Aberrations and DNA Damage Induction
The genotoxic effects of azo dyes are primarily mediated by their metabolic products, the aromatic amines. frontiersin.org These metabolites can cause DNA damage, which, if not repaired, can lead to mutations and chromosomal aberrations. frontiersin.org The reactive electrophilic diazonium salts and nitrenium ions formed during the metabolism of aromatic amines can form covalent bonds, or adducts, with DNA. nih.goveuropa.eu This adduct formation is a critical step in the initiation of carcinogenesis, as it can interfere with DNA replication and transcription. frontiersin.org
Studies have shown that some azo dyes can induce various types of chromosomal damage, including clastogenic (chromosome-breaking) and aneugenic (affecting chromosome number) aberrations. researchgate.net The interaction of azo dye metabolites with DNA can lead to DNA strand breaks. researchgate.netresearchgate.net The genotoxic potential of these compounds can be assessed using a variety of in vitro and in vivo tests.
For example, C.I. Solvent Yellow 14 has been shown to be positive in the Ames test (a bacterial reverse mutation assay) and in sister chromatid exchange (SCE) assays in Chinese hamster ovary (CHO) cells, indicating its mutagenic potential. oup.com
In Vivo Micronucleus Test Methodologies and Species Specificity
The in vivo micronucleus test is a widely used method to assess the clastogenic (chromosome-breaking) activity of chemical substances. This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Methodologies for the in vivo micronucleus test typically involve treating animals, most commonly rodents like rats and mice, with the test substance. oup.comnih.gov Bone marrow is the most frequently analyzed tissue, where the frequency of micronucleated immature erythrocytes is scored. researchgate.net However, the assay can also be adapted to other tissues, such as the liver and gastrointestinal tract, especially when investigating target organ-specific genotoxicity. researchgate.net
As with carcinogenicity, species specificity is an important consideration in genotoxicity testing. C.I. Solvent Yellow 14 provides a clear example of this. It was shown to induce a clear clastogenic effect in the bone marrow of rats, but only a weak effect in mice. nih.gov This differential response in the micronucleus test between rats and mice reflects the species-specific carcinogenic effects observed for this compound, where it caused liver tumors in rats but not in mice. oup.comresearchgate.net This highlights the importance of using multiple species in toxicological evaluations.
Conversely, the structurally related azo dye FD & C Yellow No. 6, which is non-carcinogenic in both rats and mice, gave a negative result in the bone marrow micronucleus test in both species. oup.com This demonstrates the ability of the in vivo micronucleus assay to discriminate between carcinogenic and non-carcinogenic azo dyes. oup.com
Unscheduled DNA Synthesis Assays
Unscheduled DNA Synthesis (UDS) assays are utilized to detect the repair of DNA damage in cells. For C.I. This compound specifically, publicly available data regarding its activity in UDS assays is limited. chemicalbook.com
However, studies on structurally related azo dyes, such as C.I. Solvent Yellow 14, provide some insight. The results for Solvent Yellow 14 in in vivo rat liver UDS assays have been conflicting. One study reported a weakly positive result at a dose of 500 mg/kg. oup.com In contrast, other studies found negative results at doses up to 1000 mg/kg and 2000 mg/kg. oup.comnih.govnih.gov These later studies suggest that Solvent Yellow 14 does not induce DNA repair in rat liver cells. nih.govnih.gov The rat liver UDS assay is considered a relevant test for genotoxic aromatic amino or azo hepatocarcinogens. oup.com
It is important to note that while Solvent Yellow 14 is structurally related, these findings cannot be directly extrapolated to confirm the activity of this compound.
Reproductive and Developmental Toxicity Studies
Analysis of Developmental Effects Secondary to Maternal Toxicity
For instance, in studies of the related compound Solvent Yellow 33, observed reproductive and developmental effects were reported to be secondary to maternal toxicity. industrialchemicals.gov.au Developmental toxicity can be influenced by various factors, including the route and timing of maternal exposure to chemical substances, which can be transferred to the fetus via the placenta. numberanalytics.com
Table 1: Summary of Reproductive and Developmental Findings for Related Compounds
| Compound | Species | Key Finding | Citation |
|---|---|---|---|
| Solvent Yellow 33 | Not specified | Observed reproductive and developmental effects were secondary to maternal toxicity. | industrialchemicals.gov.au |
| Pigment Yellow 12 | Rat | No substance-related effects on dams or offspring; no evidence of teratogenicity. | uzh.choecd.org |
In Vivo Study Designs and Derivation of No Observed Adverse Effect Levels (NOAELs)
No specific in vivo studies deriving No Observed Adverse Effect Levels (NOAELs) for reproductive or developmental toxicity of this compound were identified in the available literature. chemicalbook.com However, such studies have been conducted for related compounds.
For Pigment Yellow 12, an oral reproductive/developmental screening study in rats established a NOAEL for both maternal and reproductive toxicity at greater than 1,000 mg/kg body weight. oecd.org Additionally, a 4-7 week repeated dose oral toxicity study (OECD TG 422) for Pigment Yellow 12 determined a NOAEL of 1,000 mg/kg/day, which was the highest dose tested. oecd.org
In a 13-week feeding study on Solvent Yellow 33, the NOAEL for male mice was 83 mg/kg body weight/day, based on the absence of effects like decreased sperm motility which was seen at higher doses. industrialchemicals.gov.au For inhalation exposure, a 90-day study with Solvent Yellow 33 determined a No Observed Adverse Effect Concentration (NOAEC) of 0.001 mg/L. industrialchemicals.gov.au
Table 2: NOAEL and NOAEC Values from In Vivo Studies of Related Compounds
| Compound | Study Type | Species | Endpoint | NOAEL/NOAEC | Citation |
|---|---|---|---|---|---|
| Pigment Yellow 12 | Oral Reproductive/Developmental Screening | Rat | Maternal & Reproductive Toxicity | >1,000 mg/kg bw | oecd.org |
| Pigment Yellow 12 | Repeated Dose Oral Toxicity (4-7 weeks) | Rat | Systemic Toxicity | 1,000 mg/kg/day | oecd.org |
| Solvent Yellow 33 | 13-Week Feeding Study | Mouse (Male) | Reproductive Toxicity | 83 mg/kg bw/day | industrialchemicals.gov.au |
| Solvent Yellow 33 | 90-Day Inhalation Study | Not specified | Systemic Toxicity | 0.001 mg/L | industrialchemicals.gov.au |
Ecotoxicological Investigations of Environmental Impact
Toxicity to Aquatic Organisms
Specific data on the toxicity of this compound to aquatic organisms is not available in the reviewed sources. chemicalbook.com However, general information on solvent dyes and specific data on related compounds indicate a potential for ecotoxicity.
Solvent dyes as a class are characterized by low water solubility and are considered hydrophobic. scbt.com Indications suggest that non-ionic dyes, including solvent dyes, are toxic or potentially toxic to aquatic organisms, and in some cases, may be acutely toxic. scbt.com For example, Solvent Yellow 124 is classified as very toxic to aquatic life with long-lasting effects. carlroth.comcarlroth.com
Studies on specific solvent dyes provide quantitative data. For Solvent Yellow 89, the 48-hour median effective concentration (EC50) for Daphnia magna was 0.997 mg/L, leading to its classification as toxic for aquatic organisms. kremer-pigmente.com In a chronic reproduction study with Daphnia, Pigment Yellow 12 showed no effects at its water solubility limit, and the No Observed Effect Concentration (NOEC) was set at 1 mg/L. oecd.org While some effects on algae were noted for Pigment Yellow 12, the results were inconsistent. oecd.org
Table 3: Aquatic Toxicity Data for Related Solvent and Pigment Dyes
| Compound | Organism | Endpoint | Value | Citation |
|---|---|---|---|---|
| Solvent Yellow 89 | Daphnia magna | 48h EC50 | 0.997 mg/L | kremer-pigmente.com |
| Solvent Yellow 89 | Active Sludge Bacteria | 3h EC50 | > 1000 mg/L | kremer-pigmente.com |
| Pigment Yellow 12 | Daphnia | Chronic NOEC | 1 mg/L (at water solubility limit) | oecd.org |
| Solvent Yellow 124 | Aquatic life | Classification | Very toxic with long lasting effects | carlroth.comcarlroth.com |
Structural-Activity Relationships Affecting Biodegradation Susceptibility
Azo dyes, including this compound, are designed to be chemically stable, which often translates to high persistence in the environment and resistance to biodegradation. scbt.com The large molecular size of many solvent and disperse dyes, particularly azo derivatives, can limit their uptake by microorganisms, thereby reducing the rate and probability of biodegradation. scbt.com
Structure-activity relationships suggest that the type and position of substituents on the aromatic rings influence biodegradability. For neutral dyes, it has been observed that the presence of hydroxyl, amino, acetamido, or nitro groups on the aromatic rings can lead to greater biodegradation compared to unsubstituted rings. scbt.com Conversely, the introduction of methyl, nitro, or sulfo groups has been suggested to weaken the inhibition of bacteria, while chlorine and bromine may strengthen it. scbt.com However, a definitive, clear relationship between the structure of a dye and its biodegradability by fungi has not been established. scbt.com
In anaerobic conditions, such as those found in some sediments, there is potential for azo dyes to be degraded through the reductive cleavage of the azo bond, which results in the formation of aromatic amines. canada.ca Studies on the related Pigment Yellow 12 indicate that it is resistant to aerobic biodegradation. nih.govechemi.com
Elucidation of Molecular Mechanisms of Toxicity
The toxicological profile of this compound, a monoazo dye, is complex and not fully elucidated. Research into its molecular mechanisms of toxicity has explored its potential interaction with cellular signaling pathways and the development of frameworks to understand its adverse outcomes.
Aryl Hydrocarbon Receptor (AhR) Agonism and Associated Cellular Responses
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of a wide range of environmental contaminants. While direct studies on the AhR agonism of this compound are limited, research on structurally related azo dyes provides insights into its potential activity.
The chemical structure of this compound is 2-[(2-methylphenyl)azo]-4-methylphenol. worlddyevariety.comnih.gov Studies on other azo dyes, such as Methyl Yellow (4-dimethylaminoazobenzene), have demonstrated that the azo linkage (-N=N-) can be recognized by the AhR. nih.gov The specific substitutions on the aromatic rings of the azo dye molecule significantly influence its ability to act as an AhR ligand.
Toxicological data for this compound indicates some evidence of liver effects. One study reported it as an equivocal tumorigenic agent in mice, causing liver tumors. chemsrc.com The liver is a primary target organ for AhR-mediated toxicity. Occupational exposure to organic solvents used in industries like painting has been associated with hepatotoxicity, characterized by inflammation, cytochrome P450 dysfunction, mitochondrial dysfunction, and oxidative stress. nih.gov
However, other studies have reported low systemic toxicity for this compound. In long-term studies in rats and mice, no increased tumor incidence was observed, and it was not found to be carcinogenic. oecd.orgsdc.org.uk It also showed no evidence of teratogenicity. oecd.org
Table 1: Toxicological Profile of this compound
| Endpoint | Finding | Species | Reference |
| Carcinogenicity | Equivocal tumorigenic agent, liver tumors | Mouse | chemsrc.com |
| Carcinogenicity | No increased tumor incidence | Rat, Mouse | oecd.orgsdc.org.uk |
| Teratogenicity | No evidence of teratogenicity | Rat | oecd.org |
| Acute Toxicity | Low acute oral toxicity | Rat | industrialchemicals.gov.au |
| Systemic Toxicity | No significant toxicological effects in chronic studies | Rat, Mouse | oecd.org |
Frameworks for Adverse Outcome Pathway (AOP) Development
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge concerning the linkage between a molecular initiating event (MIE) and an adverse outcome at a biological level of organization. While a specific AOP for this compound has not been formally established, a generalized AOP for azo dye-induced carcinogenicity can be constructed based on available data for this class of compounds.
The carcinogenicity of many azo dyes is linked to their metabolic cleavage into aromatic amines. mdpi.comeuropa.eu This metabolic activation is a critical step. mdpi.com
A potential AOP for this compound, assuming it undergoes metabolic activation, could be conceptualized as follows:
Molecular Initiating Event (MIE): The potential MIE could be the metabolic cleavage of the azo bond of this compound by azoreductase enzymes, primarily in the liver and gut microflora, leading to the formation of aromatic amines such as o-toluidine. europa.eu
Key Events (KE):
KE1: Formation of Reactive Metabolites: The resulting aromatic amines can undergo further metabolic activation, for instance, through N-hydroxylation by cytochrome P450 enzymes, to form reactive electrophilic intermediates.
KE2: DNA Adduct Formation: These reactive metabolites can then covalently bind to DNA, forming DNA adducts.
KE3: Genotoxicity and Mutagenicity: The presence of DNA adducts can lead to mutations during DNA replication if not repaired. Some azo dyes have shown mutagenic potential. researchgate.net
KE4: Cellular Proliferation and Clonal Expansion: The accumulation of mutations in critical genes controlling cell growth and death can lead to uncontrolled cell proliferation and the clonal expansion of initiated cells.
Adverse Outcome (AO): The culmination of these events can lead to the development of tumors, particularly in organs with high metabolic activity like the liver. chemsrc.comresearchgate.net
It is important to note that the relevance of this generalized AOP to this compound is contingent on its in vivo metabolism and bioavailability, which some studies suggest is low. oecd.orgsdc.org.uk
Table 2: Potential Adverse Outcome Pathway for Azo Dye Carcinogenicity
| AOP Component | Description | Relevance to Azo Dyes |
| Molecular Initiating Event (MIE) | Reductive cleavage of the azo bond by azoreductases. | A primary metabolic pathway for many azo dyes. mdpi.comeuropa.eu |
| Key Event 1 | Formation of reactive aromatic amine metabolites. | Metabolites can be further activated to electrophilic species. |
| Key Event 2 | Covalent binding of metabolites to DNA (DNA adduct formation). | A well-established mechanism of chemical carcinogenesis. |
| Key Event 3 | Induction of mutations (genotoxicity). | Can lead to alterations in critical cellular genes. researchgate.net |
| Key Event 4 | Clonal expansion of mutated cells. | A crucial step in tumor development. |
| Adverse Outcome (AO) | Carcinogenesis (e.g., liver tumors). | Observed for some azo dyes and their metabolites. chemsrc.comresearchgate.net |
Occupational Exposure and Health Risk Assessment
Methodologies for Occupational Exposure Assessment (e.g., Air and Biological Monitoring)
Assessing workplace exposure to chemical agents like Solvent Yellow 12 is fundamental to protecting worker health. The primary methodologies involve environmental (air) monitoring and biological monitoring, which provide complementary information about exposure levels. scbt.com A comprehensive exposure assessment strategy, such as the one outlined in European standard EN-689:2018, can be applied to determine compliance with occupational exposure limits. stopcarcinogensatwork.eu
Air Monitoring: Air monitoring involves sampling the air in the worker's breathing zone to quantify the concentration of airborne contaminants. hse.gov.uk For powdered dyes such as this compound, the main concern is the inhalation of dust particles. cdc.govcdc.gov
Sampling Techniques: Active air sampling using personal pumps that draw a known volume of air through a filter cassette is a standard method. The filters collect particulates, which can then be analyzed gravimetrically for total dust or by specific analytical methods for the target compound.
Analytical Methods: While specific methods for this compound are not detailed in the provided research, analysis would typically involve techniques like gas chromatography. hse.gov.uk For dusts, particle size is a critical factor, as smaller, respirable particles (<0.5 micron) can penetrate deep into the lungs. scbt.com
New Monitoring Tools: The development of new certified reference materials, such as those derived from tunnel dust, aids in the quality control and accuracy of air quality measurements for harmful particulate matter (PM10). europa.eu
Biological Monitoring: Biological monitoring assesses the uptake of a chemical by the body by measuring the substance or its metabolites in biological samples like blood, urine, or exhaled air. scbt.com This method provides a measure of the internal dose and can account for all routes of exposure, including dermal absorption and ingestion. scbt.comrewe-group.com
Biomarkers of Exposure: For azo dyes, this could involve detecting the parent compound or its breakdown products, such as aromatic amines, in urine. rewe-group.com However, specific biomarkers for this compound are not well-established in the available literature.
Sampling Considerations: The timing of biological sample collection is critical and depends on the substance's toxicokinetics. scbt.com For example, measurements may reflect very recent exposure or cumulative body burden. scbt.com
The table below summarizes key methodologies for occupational exposure assessment.
| Assessment Type | Methodology | Description | Key Considerations |
| Air Monitoring | Personal Air Sampling | A pump worn by the worker draws air from the breathing zone through a collection medium (e.g., filter). | Measures direct inhalation exposure. Can be used to assess compliance with Time-Weighted Average (TWA) and Short-Term Exposure Limits (STEL). scbt.com |
| Static/Area Sampling | Air samples are collected from a fixed location in the workplace. | Useful for identifying sources of contamination and evaluating the effectiveness of engineering controls. | |
| Biological Monitoring | Urinalysis | Urine samples are analyzed for the presence of the chemical or its metabolites. | Non-invasive method to assess internal dose from all exposure routes. scbt.com Creatinine correction may be needed to account for urine dilution. scbt.com |
| Blood Analysis | Blood samples are analyzed for the chemical or its metabolites. | Provides a direct measure of the substance in the body's circulation. Can be more invasive than urinalysis. hse.gov.uk | |
| Breath Analysis | Exhaled air is analyzed for volatile compounds. | Primarily used for volatile organic compounds and is non-invasive. scbt.com |
Identification of Occupational Exposure Risk Factors
Several factors can influence the risk of occupational exposure to powdered dyes like this compound. The primary routes of exposure are inhalation and dermal contact. stopcarcinogensatwork.eurewe-group.com Identifying and understanding these risk factors is the first step in a risk assessment as required by regulations like the Control of Substances Hazardous to Health (COSHH). cedrec.com
Physical Form of the Substance: Powdered dyes present a significant risk of becoming airborne during handling, leading to inhalation exposure. cdc.govcdc.gov Dust-free or reduced-dust forms, such as granules, pellets, or pastes, can mitigate this risk. cedrec.com
Work Practices and Tasks: Manual handling operations such as scooping, weighing, and transferring dye from bulk containers are associated with high dust generation. cdc.govcdc.gov Slow, smooth movements and minimizing drop heights can reduce dust release. cdc.gov
Container Design: Standard drums may require workers to lean in to scoop out the product, increasing exposure. cdc.gov Using shorter drums can help maintain a distance between the worker's breathing zone and the dust source. cdc.gov
Ventilation: Inadequate ventilation can lead to the accumulation of airborne dust. hse.gov.ukcdc.gov Working in enclosed or poorly ventilated spaces significantly increases exposure risk. safeworkaustralia.gov.au
Personal Hygiene: Contaminated hands can lead to ingestion of the dye. safeworkaustralia.gov.au Proper hand washing and avoiding eating, drinking, or smoking in work areas are crucial. scbt.com
Skin Condition: Open cuts, abrasions, or existing dermatitis can increase the absorption of chemicals through the skin. scbt.com
The following table details common risk factors for occupational exposure to powdered dyes.
| Risk Factor Category | Specific Factor | Description of Risk |
| Substance Properties | Physical Form | Fine powders are easily dispersed into the air, creating an inhalation hazard. cdc.gov |
| Chemical Properties | Azo dyes can be absorbed through the skin. rewe-group.com Some may be skin sensitizers. kochcolor.com | |
| Work Environment | Ventilation | Poor or no local exhaust ventilation (LEV) allows dust to accumulate in the worker's breathing zone. cedrec.com |
| Enclosed Spaces | Working in confined areas can lead to a rapid buildup of hazardous concentrations. safeworkaustralia.gov.au | |
| Task-Related Factors | Handling Procedures | Manual scooping, weighing, and dumping of powders generate significant dust. cdc.govcdc.gov |
| Container Design | Tall drums may force workers to place their heads inside, leading to high exposure. cdc.gov | |
| Worker-Related Factors | Personal Protective Equipment (PPE) Use | Failure to use or improper use of PPE (e.g., respirators, gloves) increases exposure. cedrec.com |
| Personal Hygiene | Poor hygiene, such as not washing hands before eating, can lead to ingestion. scbt.com |
Characterization of Long-Term Occupational Health Effects (e.g., Neurological, Respiratory System Impacts)
Long-term or repeated occupational exposure to chemicals can lead to chronic health effects. scbt.com For azo dyes like this compound, the primary concerns are related to their potential carcinogenicity, respiratory effects from dust inhalation, and neurological effects associated with solvents.
Respiratory System Impacts: Inhalation is a primary route of exposure for powdered dyes. cdc.gov Long-term exposure to high concentrations of dye dust can lead to respiratory irritation and disease. scbt.com
Pneumoconiosis: Chronic exposure to fine dust particles can cause changes in lung function, a condition known as pneumoconiosis, which is characterized by breathlessness and visible lung shadows on X-rays. scbt.com
Occupational Asthma: Some dyes are known sensitizers and can cause asthma-type reactions. georgeweil.com A study of workers in Singapore found that vapor exposure from sources including dyes was associated with adult-onset asthma. nih.govoup.com
Irritation: Long-term exposure to respiratory irritants may result in diseases of the airways, leading to breathing difficulties. scbt.com Individuals with pre-existing respiratory conditions like emphysema or chronic bronchitis may be at higher risk. scbt.comscbt.com
Neurological Impacts: While specific neurotoxicity data for this compound is limited, the broader class of organic solvents and some azo dyes have been associated with neurological effects. cdc.govbrieflands.com
Chronic Solvent-Induced Encephalopathy (CSE): Long-term, high-level exposure to organic solvents has been linked to a syndrome involving personality changes, memory impairment, and other neurological deficits. cdc.gov
General Symptoms: Exposure to solvents can cause a range of symptoms including headaches, dizziness, fatigue, and nausea. safeworkaustralia.gov.au
Azo Dye Neurotoxicity: Some studies suggest certain azo dyes may have neurotoxic potential. tsu.edu Research on synthetic food dyes, including some azo dyes, has raised concerns about potential impacts on neurobehavior and links to oxidative stress in brain tissue. brieflands.comca.govresearchgate.net For example, Red No. 40, an azo dye, was found to be the most potent of several dyes tested for developmental neurotoxicity in an in vitro study. ca.gov
Other Potential Long-Term Effects:
Carcinogenicity: A significant concern with some azo dyes is their potential to break down into aromatic amines, some of which are known or suspected carcinogens linked to bladder cancer. stopcarcinogensatwork.euscbt.comrewe-group.com However, the bioavailability and subsequent risk depend on the specific dye's structure and solubility. researchgate.net Studies on insoluble pigments like Pigment Yellow 12 suggest they are not bioavailable and therefore unlikely to pose a substantial cancer risk. researchgate.netuzh.ch
Skin Sensitization: Repeated skin contact can lead to allergic contact dermatitis. kochcolor.com
Organ Damage: Some related compounds, like Quinoline Yellow (Solvent Yellow 33), have been shown in animal studies to cause liver and kidney damage at high doses after repeated oral exposure. industrialchemicals.gov.au
The table below summarizes potential long-term health effects associated with the chemical class.
| System Affected | Potential Health Effect | Description |
| Respiratory System | Pneumoconiosis | Lung disease caused by the accumulation of dust in the lungs, leading to functional changes. scbt.com |
| Occupational Asthma | Allergic respiratory reaction to sensitizing agents like dye dusts. georgeweil.comnih.govoup.com | |
| Chronic Irritation | Long-term inflammation of airways from repeated exposure to irritant dusts. scbt.com | |
| Nervous System | Chronic Toxic Encephalopathy | Potential for memory impairment and personality changes from long-term solvent exposure. cdc.gov |
| Neurobehavioral Effects | Some azo dyes have been linked to oxidative stress in the brain and potential neurobehavioral changes. brieflands.comresearchgate.net | |
| Other | Carcinogenicity | Potential risk from breakdown into carcinogenic aromatic amines, a concern for some azo dyes. stopcarcinogensatwork.euscbt.com |
| Skin Sensitization | Development of allergic skin reactions (dermatitis) following repeated contact. kochcolor.com | |
| Organ Toxicity | Potential for damage to organs like the liver and kidneys, as seen in animal studies with related compounds. industrialchemicals.gov.au |
Academic Approaches to Risk Management and Control Measures
Effective risk management for hazardous substances like this compound follows a systematic approach known as the "hierarchy of controls." This framework prioritizes the most effective and reliable control measures. hse.gov.ukworksafe.govt.nz
Elimination/Substitution: The most effective control is to eliminate the hazard altogether. safeworkaustralia.gov.au This can involve:
Substituting the powdered dye with a less hazardous, dust-free form like granules, pastes, or solutions. cedrec.com
Using products with less toxic ingredients. safeworkaustralia.gov.au
Engineering Controls: These controls are designed to remove the hazard at the source, before it comes into contact with the worker. cdc.gov
Enclosure/Isolation: Enclosing the process or isolating the worker can prevent exposure. cdc.gov This could involve automated systems for dye handling.
Administrative Controls: These are changes to work policies and procedures to reduce exposure duration and frequency.
Work Practices: Implementing safe work practices, such as using slow and deliberate movements, minimizing drop heights, and keeping containers closed, can significantly reduce dust generation. cdc.govsafeworkaustralia.gov.au
Training and Education: Workers should be trained on the specific hazards of the chemicals they handle, safe work procedures, the proper use of PPE, and emergency actions. stopcarcinogensatwork.euucl.ac.uk
Hygiene: Strict hygiene practices, including regular hand washing and prohibiting food and drink in work areas, are essential. georgeweil.com
Personal Protective Equipment (PPE): PPE should be considered the last line of defense, used in conjunction with other controls when exposure cannot be eliminated. cedrec.comsafeworkaustralia.gov.au
Respiratory Protection: If engineering and administrative controls are insufficient, appropriate respiratory protection is necessary. For dusts, a particulate filter respirator (e.g., P2) is needed. struers.com Standard dust masks are not effective against solvent vapors. safeworkaustralia.gov.au
Eye Protection: Safety glasses or goggles should be worn to protect against splashes and dust. cleapss.org.uk
The following table outlines the hierarchy of controls for managing exposure to powdered dyes.
| Control Level | Control Measure | Example Application for this compound |
| 1. Elimination | Remove the hazard | Discontinue the process using the powdered dye. |
| 2. Substitution | Replace the hazard | Use a granulated, paste, or liquid form of the dye instead of a powder. cedrec.com |
| 3. Engineering Controls | Isolate people from the hazard | Perform dye weighing and transfer operations within a ventilated enclosure or downdraft booth. cdc.gov |
| 4. Administrative Controls | Change the way people work | Implement standard operating procedures for safe handling; provide worker training on hazards and controls. ucl.ac.uk |
| 5. Personal Protective Equipment (PPE) | Protect the worker with PPE | Require use of appropriate respirators, chemical-resistant gloves, and safety glasses. cedrec.comohse.ca |
Environmental Remediation Technologies and Strategies for Solvent Yellow 12
The release of synthetic dyes, such as Solvent Yellow 12, into aquatic ecosystems poses significant environmental challenges due to their persistence, potential toxicity, and the coloration of water bodies, which inhibits light penetration and affects photosynthetic processes. jwent.netresearchgate.net Consequently, the development of effective remediation technologies to remove or degrade these compounds from industrial wastewater is a critical area of research. nih.gov A variety of strategies, including adsorption, advanced oxidation, and biological treatments, have been investigated to address this issue.
Academic Analysis of Industrial Applications and Performance
Interactions with Polymeric and Organic Substrates (e.g., Plastics, Resins, Oils)
Solvent Yellow 12 is extensively used to color a wide range of polymeric and organic substrates due to its solubility in non-polar media. saujanyaexports.compylamdyes.com Its applications include coloring for plastics, polymers, fibers, rubber, waxes, oils, and resins. epsilonpigments.coml-color.comulprospector.com
The primary interaction between this compound and these substrates is a physical process of dissolution. As a non-polar or low-polarity molecule, it does not ionize but dissolves in the substrate, forming a molecular dispersion or a solid solution. pylamdyes.comepsilonpigments.com The coloring mechanism involves the dye molecules penetrating and integrating into the substrate at a molecular level. brilliantchem.com
Interaction with Plastics and Resins: In the plastics industry, this compound is used to color thermoplastics such as Polyethylene (PE), Polypropylene (PP), Polyvinyl Chloride (PVC), and Polyurethane (PU) foams. epsilonpigments.comhonorpigment.com The process typically involves adding the dye to the polymer melt during processing. At elevated temperatures, the dye dissolves completely into the amorphous polymer matrix. epsilonpigments.com Upon cooling, the dye molecules are physically trapped within the solidified polymer, resulting in a transparent or translucent coloration. epsilonpigments.combrilliantchem.com The quality of this interaction can be influenced by the specific polymer. For instance, while it is suitable for rigid PVC, it has shown a tendency to migrate in plasticized PVC, where the presence of plasticizers can increase molecular mobility. honorpigment.com Its good heat resistance qualifies it for use in polyurethane foams. honorpigment.com
Interaction with Oils, Waxes, and Greases: The non-polar nature of this compound makes it highly compatible with hydrocarbon-based materials like mineral oils, greases, and paraffin (B1166041) wax. worlddyevariety.com In these liquid or semi-solid substrates, the dye dissolves to form a stable, homogenous solution, imparting a brilliant yellow color without altering the fundamental properties of the medium. worlddyevariety.com The principle of "like dissolves like" governs this interaction, where the hydrophobic dye molecules readily associate with the long hydrocarbon chains of the oils and waxes. core.ac.uk
Performance Characteristics in Formulations (e.g., Heat Resistance, Tinctorial Strength)
The performance of this compound in various formulations is defined by several key characteristics, including its resistance to heat and light, and its coloring power. These properties determine its suitability for different industrial applications.
Heat Resistance: The thermal stability of this compound is a critical factor in applications involving high processing temperatures, such as in plastics. Data from various suppliers indicates a moderate to good heat resistance. Technical data sheets specify a minimum heat resistance of 100°C, with some grades noted as stable up to 110°C. epsilonpigments.coml-color.com For specific applications in plastics like PE, PP, and PVC, a heat resistance of 200°C is reported. epsilonpigments.com Another source indicates it turns slightly green when heated at 150°C for 20 minutes. sypigment.com
Tinctorial Strength and Shade: this compound is recognized for its strong coloring power and brilliant, vibrant hue. finelandchem.comspecialchem.com It provides a brilliant yellow shade, sometimes described as greenish-yellow to reddish-light yellow. worlddyevariety.com Its tinctorial strength is considered superior to that of other dyes like C.I. Pigment Yellow 1. sypigment.comnih.gov This high strength means that low concentrations of the dye are needed to achieve deep coloration. epsilonpigments.com
Fastness Properties: Fastness properties measure the resistance of the color to various environmental and chemical factors. The light fastness of this compound is generally considered moderate. On a scale of 1 to 8 (where 8 is excellent), it achieves a rating of 6 in transparent plastic varieties but can be as low as 2 in opaque types with TiO2. honorpigment.com Other sources rate its light fastness as 4 on a scale of 1 to 5. epsilonpigments.coml-color.com Its migration resistance is considered moderate, with a rating of 3-4 (scale of 1-5). epsilonpigments.com It exhibits good resistance to both acids and alkalis, typically rated at 4 on a 1-5 scale. epsilonpigments.coml-color.com
The following tables summarize the performance characteristics of this compound based on available data.
Table 1: Thermal and Color Properties
| Property | Value | Source(s) |
|---|---|---|
| Heat Resistance | 100 - 110 °C | epsilonpigments.coml-color.com |
| Heat Resistance (in Plastics) | 200 °C | epsilonpigments.com |
| Shade | Brilliant Yellow / Greenish to Reddish Yellow | l-color.comworlddyevariety.com |
| Tinctorial Strength | 95 - 105% (relative to standard) | epsilonpigments.comepsilonpigments.com |
Table 2: Fastness and Resistance Properties (Scale 1-5, unless noted)
| Property | Value | Source(s) |
|---|---|---|
| Light Fastness | 4 | epsilonpigments.coml-color.com |
| Light Fastness (in Plastics, 1-8 Scale) | 2 - 6 | honorpigment.com |
| Migration Resistance (PVC) | 3 - 4 | honorpigment.com |
| Acid Resistance | 4 | epsilonpigments.coml-color.com |
| Alkali Resistance | 4 | epsilonpigments.coml-color.com |
| Water Resistance | 5 | l-color.com |
| Alcohol Resistance | 4 - 5 | epsilonpigments.com |
Mechanistic Studies of Dye-Substrate Binding and Dissolution
The functionality of this compound relies on its ability to dissolve in and bind to non-polar substrates. The mechanisms governing these processes are rooted in the principles of physical organic chemistry, particularly solute-solvent interactions.
Dissolution Mechanism: The dissolution of this compound, a non-ionic azo dye, into an organic substrate is a physical process driven by intermolecular forces. tiankunchemical.com Because the dye molecule lacks strong hydrophilic groups, it is insoluble in water but soluble in organic solvents and polymers like hydrocarbons, oils, and waxes. brilliantchem.comtiankunchemical.com The fundamental principle is that dissolution occurs when the attractive forces between the solute (dye) and the solvent (substrate) are strong enough to overcome the cohesive forces within the solute itself (solute-solute interactions) and within the solvent (solvent-solvent interactions). core.ac.uk
For a non-polar dye like this compound in a non-polar substrate, the dominant intermolecular forces are van der Waals forces, specifically London dispersion forces. The process can be enhanced by selecting a solvent with a polarity that closely matches the dye and by applying heat, which increases kinetic energy and helps to break the solute's crystal lattice structure, promoting dissolution. tiankunchemical.com
Dye-Substrate Binding Mechanism: In the context of solvent dyes, "binding" is not a chemical reaction involving the formation of covalent bonds. Instead, it refers to the state of the dye once it is integrated into the substrate. The mechanism is one of molecular dispersion and physical entrapment. epsilonpigments.com
Molecular Dispersion: During the application process, such as in a polymer melt, the dye dissolves and becomes dispersed at a molecular level within the liquid substrate. brilliantchem.com The dye molecules are individually solvated by the polymer chains or hydrocarbon molecules.
Physical Entrapment: As the substrate cools and solidifies (in the case of plastics and waxes) or the solvent evaporates (in the case of inks and coatings), the dye molecules become physically locked or trapped within the rigid matrix. epsilonpigments.com This entrapment prevents the dye molecules from aggregating, which preserves the transparency and color strength of the final product.
Regulatory Science and Policy Analysis
Evaluation of International and National Regulatory Frameworks for Chemical Control
The regulation of chemical substances, including the azo dye Solvent Yellow 12, is handled through various international and national frameworks designed to protect human health and the environment. These regulations often address azo dyes as a class due to their potential to break down into harmful aromatic amines.
In the European Union , the primary legislation governing chemicals is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation (EC) No 1907/2006. sgs.cominditex.com Under REACH, specific azo dyes that can release one or more of the 22 listed carcinogenic aromatic amines in concentrations exceeding 30 ppm in finished articles are restricted. sgs.cometad.com This restriction applies to textile and leather articles that have the potential for direct and prolonged contact with the human skin or oral cavity. etad.comeuropa.eu While this compound itself is not explicitly named in every restriction list, its potential to cleave into a restricted aromatic amine, 4-aminoazobenzene, places it under the purview of these regulations. etad.comleathermag.com Furthermore, some azo dyes are classified as carcinogens and their use in consumer products is prohibited. europa.eu The EU also has specific directives, such as the Toy Safety Directive and regulations for food contact materials, which restrict the use of certain azo dyes. compliancegate.com For instance, Regulation (EU) No 10/2011 on plastic food contact materials sets a migration limit for primary aromatic amines (PAAs) of 0.01 mg/kg of food. europa.eu
The Canadian Environmental Protection Act, 1999 (CEPA) provides the framework for chemical regulation in Canada. While specific information on this compound under CEPA was not found in the search results, the act empowers the government to assess and manage risks associated with chemical substances.
In the United States , there is no federal ban on all azo dyes. compliancegate.com Instead, regulations target the specific harmful chemicals that can be derived from them. compliancegate.com California's Proposition 65, for example, requires warnings for products containing chemicals known to cause cancer or reproductive toxicity, and it lists several aromatic amines that can be formed from azo dyes, including 4-aminoazobenzene. compliancegate.com
India has also implemented legislation prohibiting the handling of a number of azo- and benzidine-based dyes. sgs.com The import of textile and textile articles is conditional on them not containing prohibited hazardous dyes. sgs.com
A comparative look at these frameworks reveals a common approach: restricting azo dyes based on their potential to release carcinogenic aromatic amines. The EU's REACH regulation is particularly comprehensive, placing the burden of proof on manufacturers to demonstrate the safety of their products.
Scientific Basis for Hazard Classification and Risk Characterization in Regulatory Contexts
The hazard classification of this compound is primarily based on its metabolic conversion to carcinogenic aromatic amines. europa.eu The International Agency for Research on Cancer (IARC) has evaluated Sudan I (a synonym for this compound) and classified it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans," based on available evidence at the time of the evaluation. mcgill.canih.gov However, it's important to note that the metabolites of some azo dyes are considered carcinogenic. europa.eu
The key scientific concern is the reductive cleavage of the azo bond (-N=N-) in this compound. This process can occur under certain conditions, such as through metabolic processes in the human body, and results in the release of aromatic amines. europa.euroadmaptozero.com One of the primary cleavage products of this compound is aniline (B41778) and p-phenylenediamine. The carcinogenicity of these breakdown products is a major factor in the risk assessment of the parent dye.
Risk characterization in regulatory contexts involves evaluating the potential for human exposure to these harmful breakdown products. For textile and leather goods, this includes considering direct and prolonged skin contact. europa.eu The regulations often set a threshold for the release of these amines, such as the 30 ppm limit in the EU, to minimize consumer risk. etad.com The scientific rationale is that by controlling the presence of these precursor dyes, the potential for the formation of carcinogenic amines and subsequent health risks can be effectively managed.
Evolution of Toxicological Testing Requirements in Regulatory Science
The field of toxicology and the regulatory requirements for chemical testing have evolved significantly over time. Early toxicological studies often focused on acute toxicity, determining the lethal dose of a substance (LD50). fiveable.me However, with growing awareness of chronic health effects such as cancer, the focus has expanded to include long-term studies and assessments of mutagenicity, carcinogenicity, and reproductive toxicity. researchgate.netnih.gov
The development of standardized testing protocols has been crucial for regulatory science. fiveable.me Organizations like the Organisation for Economic Co-operation and Development (OECD) have established guidelines for a wide range of toxicological tests. These standardized methods ensure that data generated in different laboratories is comparable and reliable, which is essential for regulatory decision-making.
For azo dyes, a key development in toxicological testing has been the focus on metabolic pathways and the identification of harmful cleavage products. europa.eu Specific analytical methods have been developed to detect the release of restricted aromatic amines from consumer products. sgs.com
More recently, there has been a push towards reducing animal testing and developing alternative methods, such as in vitro and in silico (computer modeling) approaches. researchgate.net The OECD QSAR Toolbox, for example, allows for the prediction of toxicological properties of chemicals based on their structure, which can help to fill data gaps and prioritize chemicals for further testing. dergipark.org.tr This evolution reflects a broader shift in regulatory science towards a more predictive and mechanistically based approach to assessing chemical safety. The history of chemical regulation shows a move from reacting to observed health problems to proactively managing risks based on a scientific understanding of a chemical's potential hazards. nih.goviloencyclopaedia.org
Q & A
Basic: What spectroscopic methods are most effective for characterizing Solvent Yellow 12's structural purity, and how should researchers validate their findings?
Methodological Answer:
UV-Vis spectroscopy (for absorbance maxima), FTIR (functional group analysis), and NMR (structural elucidation) are standard techniques. Validation requires cross-referencing spectral data with literature benchmarks and using high-purity reference standards. For example, discrepancies in NMR peak assignments can be resolved by spiking experiments or 2D NMR techniques like COSY or HSQC . Quantitative validation may involve HPLC-MS to confirm molecular weight and purity (>95%) .
Advanced: How can researchers resolve discrepancies in reported quantum yields of this compound across different solvent systems?
Methodological Answer:
Systematically replicate experiments under controlled conditions (e.g., solvent polarity, temperature, oxygen levels) using calibrated fluorimeters. Compare results with computational models (e.g., time-dependent density functional theory) to predict solvent effects on excited-state behavior. Discrepancies often arise from unaccounted variables like trace impurities or photobleaching; thus, include controls for solvent degassing and light exposure duration .
Basic: What are the key considerations in designing a reproducible synthesis protocol for this compound?
Methodological Answer:
Control reaction variables: temperature (±2°C), catalyst purity (e.g., anhydrous conditions for acid catalysts), and stoichiometric ratios (verified via TLC or in-situ monitoring). Post-synthesis, use column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients for purification. Validate reproducibility through three independent trials, reporting yield ranges (e.g., 65–72%) and characterizing each batch via melting point analysis and HPLC .
Advanced: What mechanistic approaches are recommended to study the photodegradation pathways of this compound under varying environmental conditions?
Methodological Answer:
Combine LC-MS/MS to identify degradation byproducts with isotopic labeling (e.g., ¹⁸O in aqueous conditions) to trace reaction pathways. Use laser flash photolysis to study transient intermediates. Computational modeling (e.g., Gaussian for transition-state analysis) can predict degradation kinetics. For environmental simulations, employ solar simulators with AM1.5 filters to mimic natural UV exposure and monitor pH-dependent stability .
Basic: How should researchers assess the thermal stability of this compound using differential scanning calorimetry (DSC)?
Methodological Answer:
Calibrate DSC with indium standards. Use heating rates of 5–10°C/min under nitrogen to avoid oxidative decomposition. Analyze endothermic peaks (melting) and exothermic events (decomposition). Report onset temperature (Tₒₙₛₑₜ) and enthalpy changes (ΔH). Compare with thermogravimetric analysis (TGA) to confirm mass loss thresholds (e.g., 5% weight loss at 220°C) .
Advanced: What statistical methods are appropriate for analyzing the dose-response relationship of this compound in ecotoxicological studies?
Methodological Answer:
Use nonlinear regression (e.g., four-parameter logistic model) to fit dose-response curves. For algal toxicity assays (EC₅₀), apply ANOVA with post-hoc Tukey tests to compare treatment groups. Address variability via bootstrap resampling (1,000 iterations) and report confidence intervals. Meta-analysis of existing data should account for publication bias using funnel plots .
Basic: What solvent systems are optimal for achieving high solubility of this compound without inducing structural degradation?
Methodological Answer:
Screen solvents by polarity index: toluene (2.4), chloroform (4.1), and DMF (6.4). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with UV-Vis monitoring. Avoid protic solvents (e.g., ethanol) if azo-group hydrolysis is suspected. For aqueous solubility, use surfactants like SDS (critical micelle concentration: 8.2 mM) to enhance dispersion .
Advanced: How can computational chemistry be integrated with experimental data to predict the solvatochromic behavior of this compound?
Methodological Answer:
Perform TD-DFT calculations (B3LYP/6-31G*) to simulate UV-Vis spectra in solvents of varying polarity. Validate with experimental λₘₐₓ shifts (e.g., 420 nm in hexane vs. 450 nm in DMSO). Use linear solvation energy relationships (LSERs) to correlate solvent parameters (π*, α, β) with spectral shifts. Discrepancies >10 nm warrant re-evaluation of solvent interaction models .
Basic: What are the best practices for ensuring accurate quantification of this compound in complex matrices using HPLC?
Methodological Answer:
Optimize mobile phase (e.g., acetonitrile:water 70:30 with 0.1% TFA) and column (C18, 5 µm, 250 mm). Validate linearity (R² >0.99) across 0.1–100 µg/mL. Include internal standards (e.g., Sudan III) to correct for matrix effects. For environmental samples, perform solid-phase extraction (C18 cartridges) prior to injection, achieving recovery rates >85% .
Advanced: What experimental designs can elucidate the role of intermolecular interactions in the crystallization dynamics of this compound?
Methodological Answer:
Conduct polymorph screening via solvent evaporation (10 solvents, 3 cooling rates). Characterize crystals with XRD and Raman spectroscopy. Use molecular dynamics simulations (GROMACS) to model π-π stacking and hydrogen bonding. Compare lattice energies with experimental DSC data. For kinetic studies, employ hot-stage microscopy to monitor nucleation rates under supersaturation gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
